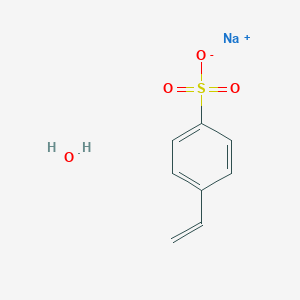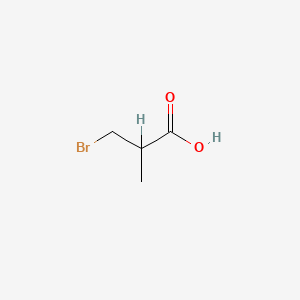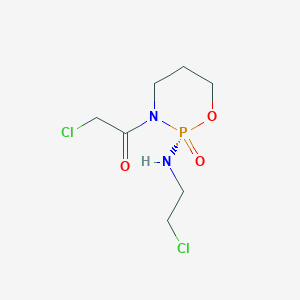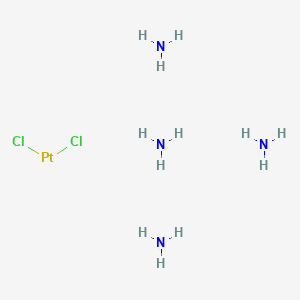
Tetraammineplatinum(II)chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammineplatinum(II) chloride is a coordination complex of platinum (II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions . It is commonly used as a precursor to synthesize other platinum catalysts .
Synthesis Analysis
Tetraammineplatinum(II) chloride is commonly used as a source of platinum. It can be used to deposit a layer of Pt electrode on Nafion membranes . It can also be used as a coupling catalyst in the electron beam technology for the decomposition of volatile organic compounds .Molecular Structure Analysis
The molecular structure of Tetraammineplatinum(II) chloride is represented by the linear formula: Pt(NH3)4Cl2·xH2O . It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions .Chemical Reactions Analysis
Tetraammineplatinum(II) chloride can react with ammonium heptamolybdate under argon in the temperature range from 50 to 500°C. This reaction is accompanied by reduction of the metals, which is promoted by Pt 2+ ions in the presence of ammonia .Physical And Chemical Properties Analysis
Tetraammineplatinum(II) chloride has a molecular weight of 334.11 (anhydrous basis) . It is commonly used in laboratory chemicals .Applications De Recherche Scientifique
Catalyst Preparation and Biofuels Production : Tetraammineplatinum(II) chloride is used in synthesizing catalysts for biofuels production. A chemical route for its synthesis has been developed, and its role in preparing catalysts for triglyceride molecule transfer and material scaling to industrial scale is significant (Martínez-Montalvo et al., 2017).
Hydrosilylation of Acetylene : It acts as an active and thermally stable catalyst in the hydrosilylation of acetylene with trichlorosilane or trimethoxysilane, showing high efficiency (Okamoto et al., 2002).
Radiolysis Studies : The compound has been studied in aqueous acidic solutions using pulse radiolysis, revealing insights into the reaction dynamics of platinum(II) complex ions (Khan et al., 1986).
Thermolysis in Aqueous Solutions : Research has explored its thermolysis with ammonium heptamolybdate and ammonium perrhenate in aqueous alkaline solutions, contributing to the understanding of platinum(II) and heptamolybdate ions reduction (Fesik et al., 2017; Zarazhevskii et al., 2008).
Ion Exchange Studies : Its ion exchange process with α-zirconium phosphate has been investigated, leading to a better understanding of hydrogen-ion exchange reactions (Hasegawa & Yamamine, 1983).
Ammonia Exchange in Aqueous Solution : The rate of ammonia exchange between tetraammineplatinum(II) and solution ammonia has been determined, contributing to the knowledge of ligand exchange mechanisms (Broennum et al., 1992).
Platinum Nanoparticle Synthesis : It has been used in the synthesis of platinum nanoparticles, demonstrating its utility in nanoparticle formation and characterization (Lee et al., 2009).
Thermal Stability Analysis : The thermal stability of tetraammineplatinum(II) chloride, among other platinum complexes, has been studied, providing insights into their decomposition and stability under various conditions (Hernández & Choren, 1983).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
azane;dichloroplatinum |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPSOMSJYAQSY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.Cl[Pt]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12N4Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

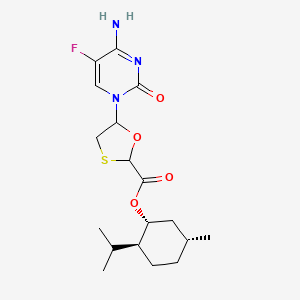
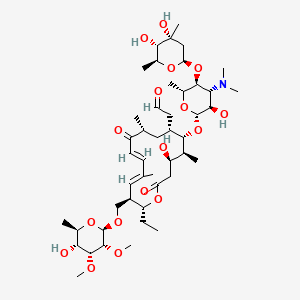


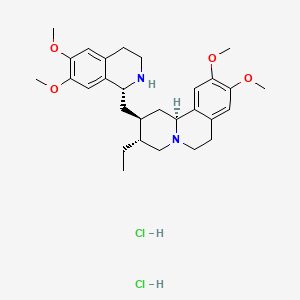

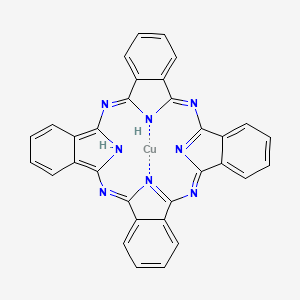
![(2R)-4-amino-2-[(2-azaniumylacetyl)amino]-4-oxobutanoate](/img/structure/B7945239.png)
